(5Z)-3-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
Description
(5Z)-3-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core, phenothiazine moiety, and thiophene group
Properties
IUPAC Name |
(5Z)-3-(4-oxo-4-phenothiazin-10-ylbutyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S4/c27-22(26-17-8-1-3-10-19(17)31-20-11-4-2-9-18(20)26)12-5-13-25-23(28)21(32-24(25)29)15-16-7-6-14-30-16/h1-4,6-11,14-15H,5,12-13H2/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAORDQKTRIGKPV-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCCN4C(=O)C(=CC5=CC=CS5)SC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCCN4C(=O)/C(=C/C5=CC=CS5)/SC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the Thiazolidinone Core: This can be achieved through the cyclization of a thiourea derivative with a haloketone under basic conditions.
Introduction of the Phenothiazine Moiety: This step involves the alkylation of phenothiazine with a suitable alkyl halide.
Attachment of the Thiophene Group: This is usually done via a Knoevenagel condensation reaction between the thiazolidinone core and a thiophene aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring.
Substitution: The phenothiazine and thiophene moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, the compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its phenothiazine moiety is known for antipsychotic properties, while the thiazolidinone core is associated with anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of (5Z)-3-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The phenothiazine moiety can intercalate with DNA, affecting transcription and replication processes. The thiazolidinone core can inhibit enzymes involved in inflammatory pathways, while the thiophene group can modulate electronic properties, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine Derivatives: These compounds share the phenothiazine moiety and are known for their antipsychotic and antiemetic properties.
Thiazolidinone Derivatives: These compounds have the thiazolidinone core and are studied for their anti-inflammatory and antimicrobial activities.
Thiophene Derivatives: These compounds contain the thiophene group and are used in the development of organic electronic materials.
Uniqueness
What sets (5Z)-3-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE apart is the combination of these three functional groups in a single molecule
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
